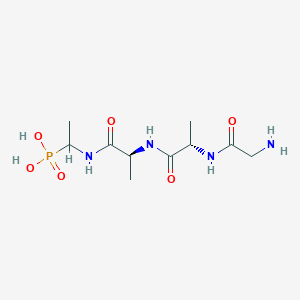
(2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate is a complex organic compound that features a diazo group, a chlorophenyl group, and a bis(2-cyanoethyl) phosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate typically involves the reaction of 2-chlorobenzaldehyde with diazomethane to form the diazo intermediate. This intermediate is then reacted with bis(2-cyanoethyl) phosphate under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its use in labeling studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate exerts its effects involves the diazo group, which can participate in various chemical reactions. The molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modification of existing ones.
Comparación Con Compuestos Similares
Similar Compounds
Diazomethane: A simpler diazo compound used in similar reactions.
Ethyl diazoacetate: Another diazo compound with applications in organic synthesis.
Diazonium salts: Compounds with a similar diazo group but different reactivity.
Uniqueness
(2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate is unique due to its combination of a diazo group with a chlorophenyl and bis(2-cyanoethyl) phosphate moiety
Propiedades
Número CAS |
61244-87-9 |
|---|---|
Fórmula molecular |
C13H12ClN4O4P |
Peso molecular |
354.68 g/mol |
Nombre IUPAC |
[(2-chlorophenyl)-diazomethyl] bis(2-cyanoethyl) phosphate |
InChI |
InChI=1S/C13H12ClN4O4P/c14-12-6-2-1-5-11(12)13(18-17)22-23(19,20-9-3-7-15)21-10-4-8-16/h1-2,5-6H,3-4,9-10H2 |
Clave InChI |
BCNLTKYGAJHAEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=[N+]=[N-])OP(=O)(OCCC#N)OCCC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


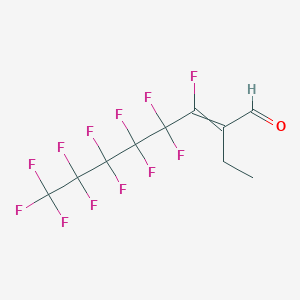
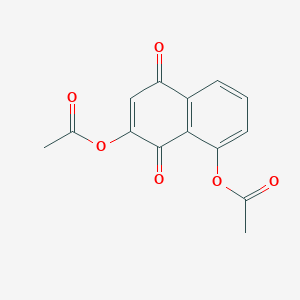
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
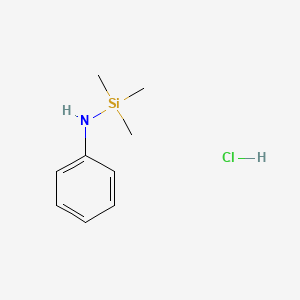

![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
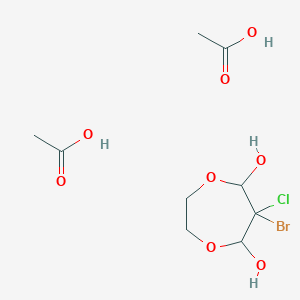
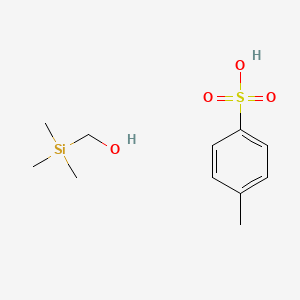
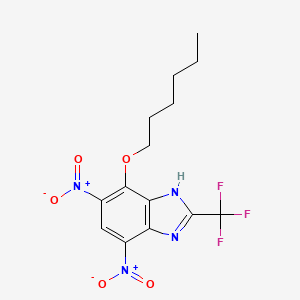

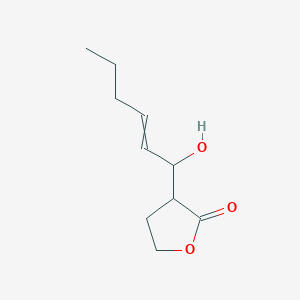
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
